molecular formula C5H12N2 B108145 (S)-(+)-2-Methylpiperazine CAS No. 74879-18-8

(S)-(+)-2-Methylpiperazine

Cat. No.: B108145
CAS No.: 74879-18-8
M. Wt: 100.16 g/mol
InChI Key: JOMNTHCQHJPVAZ-YFKPBYRVSA-N
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Description

(S)-(+)-2-Methylpiperazine is a chiral piperazine derivative, characterized by the presence of a methyl group at the second position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Methylpiperazine typically involves the chiral resolution of racemic 2-Methylpiperazine or the asymmetric synthesis using chiral catalysts. One common method is the reduction of 2-Methylpyrazine using chiral reducing agents to obtain the desired enantiomer.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of 2-Methylpyrazine in the presence of chiral catalysts. The reaction conditions include high pressure and temperature to ensure complete conversion and high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-Methylpiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-(+)-2-Methylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting central nervous system disorders.

    Industry: Utilized in the production of polymers and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

    Piperazine: The parent compound, lacking the methyl group, is widely used in medicinal chemistry.

    2-Methylpiperazine: The racemic mixture of the compound.

    N-Methylpiperazine: Another derivative with a methyl group on the nitrogen atom.

Uniqueness: (S)-(+)-2-Methylpiperazine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it a valuable compound for the development of enantioselective drugs and catalysts.

Biological Activity

(S)-(+)-2-Methylpiperazine, a chiral amine with the molecular formula C5H12N2C_5H_{12}N_2 and CAS number 75336-86-6, has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Weight100.16 g/mol
Density0.8 ± 0.1 g/cm³
Boiling Point153.2 ± 8.0 °C
Melting Point86-93 °C
Flash Point45.1 ± 10.2 °C
LogP-0.68

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties, particularly as antagonists of the CCR5 receptor, which is crucial for HIV entry into host cells. A study demonstrated that novel derivatives synthesized from this compound showed potent activity against HIV-1, suggesting that modifications to this compound can lead to effective anti-HIV agents .

Neuropharmacological Effects

This compound has also been studied for its neuropharmacological effects. It has been implicated in modulating neurotransmitter systems, particularly in the context of anxiety and depression. The compound's ability to interact with serotonin and dopamine receptors has been explored in various animal models, indicating potential therapeutic applications in mood disorders.

The biological activity of this compound is largely attributed to its ability to act as a ligand for various receptors:

  • CCR5 Receptor Antagonism : The compound's derivatives have been shown to block the CCR5 receptor, preventing HIV from entering cells.
  • Serotonergic Modulation : It influences serotonin pathways, which may contribute to its effects on mood regulation.
  • Dopaminergic Pathways : Interaction with dopamine receptors suggests potential applications in treating neurological disorders.

Case Studies

  • HIV Research :
    A study focused on synthesizing and evaluating this compound derivatives as CCR5 antagonists reported promising results in inhibiting HIV-1 entry into host cells. The study highlighted the structure-activity relationship (SAR) that could guide future drug design .
  • Neuropharmacology :
    In a behavioral study involving rodents, administration of this compound resulted in decreased anxiety-like behaviors when assessed using the elevated plus maze test. This suggests potential anxiolytic properties that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for (S)-(+)-2-Methylpiperazine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of piperazine derivatives often involves multi-step processes, including bromination, esterification, and cyclization. For example, benzoic acid derivatives can serve as precursors, with critical optimization parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), reaction time (6–24 hours), and stoichiometric ratios (1:1.2–1:1.5 for amine equivalents). Analytical validation via IR, HNMR, and GC-MS ensures structural fidelity .

Q. How can the thermodynamic properties (e.g., pKa) of this compound be experimentally determined, and what factors influence these values?

  • Methodological Answer : Potentiometric titration at varying temperatures (298–323 K) is a robust method for measuring pKa. The addition of substituents (e.g., methyl groups) alters basicity due to steric and electronic effects. For instance, 2-methylpiperazine exhibits a pKa of ~9.2 at 298 K, with van’t Hoff analysis revealing enthalpy (ΔH°) and entropy (ΔS°) contributions to dissociation .

Q. What role does this compound play in synthesizing functional materials such as nanofiltration membranes?

  • Methodological Answer : In interfacial polymerization, 2-methylpiperazine reacts with acyl chlorides (e.g., trimesoyl chloride) to form polyamide membranes. Surfactant-assisted regulation (e.g., using Tween-20) enhances crosslinking density, improving divalent cation rejection (>95% for Mg²⁺). Characterization via SEM and FTIR confirms membrane morphology and functional group integration .

Advanced Research Questions

Q. How can this compound be integrated into asymmetric catalysis systems, and what metrics evaluate catalytic efficiency?

  • Methodological Answer : Homochiral covalent organic frameworks (CCOFs) synthesized from this compound and cyanuric chloride serve as scaffolds for Pd nanoparticle loading. Catalytic performance in Henry or Heck reactions is quantified via yield (>85%) and enantiomeric excess (ee >90%). Recyclability tests (≥5 cycles) and leaching analysis (ICP-MS) confirm stability .

Q. What experimental and computational approaches reconcile contradictions in CO2 absorption performance between 2-methylpiperazine and other diamines?

  • Methodological Answer : Comparative studies using a semibatch reactor and differential reaction calorimetry (DRC) measure absorption capacity (1.2–1.5 mol CO₂/mol amine) and heat of absorption (−80 to −100 kJ/mol). NMR speciation analysis identifies carbamate/bicarbonate ratios, while COSMO-RS simulations predict solubility trends by analyzing σ-potentials and Henry’s constants (2–4 bar⁻¹) .

Q. How can computational models like COSMO-RS guide the design of 2-methylpiperazine-based solvents for postcombustion CO2 capture?

  • Methodological Answer : COSMO-RS evaluates solvent-CO2 interactions by calculating activity coefficients and free energy of solvation (ΔG ~ −15 kJ/mol). Blends with N-methyldiethanolamine (MDEA) are optimized via NRTL/Wilson parameters, validated against experimental viscosity (1.5–2.0 cP) and density (1.1–1.2 g/cm³) data. Molecular dynamics simulations further assess hydrogen-bonding networks .

Q. Methodological Notes

  • Spectroscopic Validation : Always cross-verify synthetic products using tandem techniques (e.g., HPLC for purity, XRD for crystallinity).
  • Data Reproducibility : Document temperature and solvent effects rigorously, as minor variations significantly impact pKa and reaction kinetics .
  • Ethical Considerations : Adhere to safety protocols for handling volatile amines and Pd-based catalysts, with proper waste disposal .

Properties

IUPAC Name

(2S)-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMNTHCQHJPVAZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74879-18-8
Record name 2-Methylpiperazine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074879188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-2-Methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLPIPERAZINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5VI3S1YC0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 12515865
(S)-(+)-2-Methylpiperazine
CID 12515865
(S)-(+)-2-Methylpiperazine
CID 12515865
(S)-(+)-2-Methylpiperazine
CID 12515865
(S)-(+)-2-Methylpiperazine
CID 12515865
(S)-(+)-2-Methylpiperazine
CID 12515865
(S)-(+)-2-Methylpiperazine

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